Carbon-water

Energy Storage Unconventional Gas Resource Assessment

CAS 154320-69-1, commonly referred to as 'Carbon-water' but chemically defined as methane hydrate (or methane clathrate) , is a non-stoichiometric crystalline solid belonging to the clathrate hydrate class. It comprises a lattice of water molecules forming cage-like structures (predominantly structure I) that encapsulate methane (CH₄) as the guest molecule, typically with an approximate formula of CH₄·5.75H₂O.

Molecular Formula CH6O
Molecular Weight 34.058 g/mol
CAS No. 154320-69-1
Cat. No. B12546825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbon-water
CAS154320-69-1
Molecular FormulaCH6O
Molecular Weight34.058 g/mol
Structural Identifiers
SMILESC.O
InChIInChI=1S/CH4.H2O/h1H4;1H2
InChIKeyVUZPPFZMUPKLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methane Hydrate (CAS 154320-69-1): Technical Specifications and Procurement Considerations


CAS 154320-69-1, commonly referred to as 'Carbon-water' but chemically defined as methane hydrate (or methane clathrate) [1], is a non-stoichiometric crystalline solid belonging to the clathrate hydrate class [2]. It comprises a lattice of water molecules forming cage-like structures (predominantly structure I) that encapsulate methane (CH₄) as the guest molecule, typically with an approximate formula of CH₄·5.75H₂O [3]. This compound is of significant interest for its potential as a vast, unconventional natural gas resource and for its role in pipeline flow assurance challenges. When sourcing this material for research or industrial applications, users must differentiate between synthetic, high-purity methane hydrate and natural samples, as variations in guest composition and host sediment can drastically alter key performance metrics such as dissociation kinetics and thermodynamic stability.

Why Substituting Methane Hydrate with Other Gas Hydrates is Scientifically Inadvisable


Generic substitution among different clathrate hydrates (e.g., CO₂ hydrate or ethane hydrate for methane hydrate) is scientifically unsound due to fundamental differences in their phase equilibria, crystal structures, and dissociation behaviors [1]. While all gas hydrates share the basic host-guest architecture, the specific guest molecule dictates the thermodynamic stability field [2], the type of crystal structure formed (e.g., sI vs. sII) [3], and the energetics of formation and dissociation [4]. For instance, CO₂ hydrate is stable over a wider pressure-temperature range than methane hydrate [2], meaning a process optimized for one cannot be directly applied to the other. Furthermore, the kinetics of guest exchange (e.g., CH₄/CO₂ replacement) are highly specific and cannot be extrapolated from pure hydrate properties [5]. Therefore, procurement of the exact hydrate species is critical for replicating experimental results and ensuring the validity of engineering designs in areas such as gas storage, energy recovery, and flow assurance. The following quantitative evidence delineates these critical differences.

Quantitative Performance Metrics for Methane Hydrate (CAS 154320-69-1) vs. Key Comparators


Energy Density: Methane Hydrate vs. Gaseous Methane and LNG

The primary value proposition of methane hydrate is its high energy density as a solid. It provides a significant volumetric advantage over gaseous methane, though it does not reach the density of cryogenic liquefied natural gas (LNG). At standard temperature and pressure (STP), one volume of saturated methane hydrate contains approximately 180 volumes of methane gas [1]. This translates to an energy content of roughly 184,000 BTU per cubic foot, which is substantially higher than that of methane gas (1,150 BTU/ft³) but lower than that of LNG (430,000 BTU/ft³) [2]. This intermediate energy density, achievable without the extreme cryogenic temperatures required for LNG, is a key quantifiable differentiator for applications in medium-scale storage and transport.

Energy Storage Unconventional Gas Resource Assessment

Phase Equilibrium: sI to sII Structural Transition in Pure Methane Hydrate

The thermodynamic stability and crystal structure of methane hydrate are not constant but exhibit a defined transition point. Pure methane hydrate exhibits a structural transition from structure I (sI) to structure II (sII) at a well-defined quadruple point. According to comprehensive literature data analysis, structure I methane hydrate is the stable phase below 26.7°C, while structure II is stable above this temperature at corresponding high pressures (transition at 26.7°C and 55.5 MPa) [1]. This contrasts with other hydrate formers, like ethane or propane, which may form different structures (e.g., ethane forms sI or sII depending on conditions, while propane forms sII) [2]. This specific phase boundary is a critical parameter for any process involving methane hydrate under varying thermal and pressure conditions, such as in deep-sea pipelines or during resource extraction.

Thermodynamics Phase Equilibria Crystallography

Dissociation Kinetics: Comparative Rates Under External Fields

The rate at which methane hydrate dissociates is a critical operational parameter, particularly in pipeline flow assurance where rapid removal of blockages is necessary. Non-equilibrium molecular dynamics (NEMD) simulations comparing the effectiveness of different external fields on dissociation kinetics reveal a clear hierarchy of effectiveness for pure structure I methane hydrate in an oil-water system. The relative effectiveness, as determined by standardized regression analysis of dissociation completion time, is ranked as: electric field > shear flow > thermal field [1]. For example, increasing electric field strength from 0.05 to 0.15 kcal/(mol·Å·e) shortens cage dissociation time by over sixfold [1]. This quantitative ranking provides a rational basis for selecting and designing mitigation strategies, indicating that electric field-based methods may offer superior efficiency compared to traditional thermal or mechanical approaches.

Kinetics Flow Assurance Hydrate Dissociation

Thermodynamic Stability Field: Methane Hydrate vs. CO₂ Hydrate

The feasibility of using methane hydrate reservoirs for simultaneous energy production and CO₂ sequestration hinges on the relative thermodynamic stability of the two hydrates. CO₂ hydrate is stable within a wider range of pressure and temperature than methane hydrate [1]. This difference is the fundamental driver behind the CH₄-CO₂ replacement method, as injected CO₂ can form a more thermodynamically stable hydrate, thereby shifting the equilibrium and promoting the release of CH₄ while sequestering the CO₂ [2]. The development of extensive experimental databases, such as one containing over 200 equilibrium points for methane hydrate and 300 for CO₂ hydrate [3], allows for precise interpolation of these stability fields, which is crucial for simulating and engineering these coupled processes. Substituting CO₂ hydrate for methane hydrate in these models would lead to a fundamental misunderstanding of the process driving force.

Thermodynamics Carbon Sequestration Gas Hydrates

Optimal Application Scenarios for Methane Hydrate (CAS 154320-69-1) Based on Quantitative Evidence


Gas Storage and Transportation R&D

Leveraging its quantifiable volumetric energy density advantage of ~180 v/v over gaseous methane [1], pure methane hydrate is an ideal candidate for research into solid-state natural gas storage and transport (SNG) technologies. Experimental setups designed to optimize formation and dissociation kinetics for storage applications must use pure methane hydrate to establish a baseline, as the energy density and stability of mixed-gas hydrates will differ. This scenario directly benefits from the procurement of high-purity, synthetic methane hydrate to ensure reproducible and comparable results.

Calibration of Pipeline Flow Assurance Models

In subsea oil and gas pipelines, the formation of methane hydrate is a primary cause of blockage. The evidence that electric and flow fields are significantly more effective than thermal fields in accelerating its dissociation [2] is crucial for developing advanced mitigation strategies. Research into novel in-situ remediation techniques, such as those using external fields, requires well-characterized methane hydrate to validate computational models and experimental findings. This scenario justifies the procurement of pure methane hydrate for use as a standard reference material in flow assurance studies.

Baseline for CO₂-CH₄ Exchange Experiments

The foundation of the CO₂-CH₄ exchange process for simultaneous energy recovery and carbon sequestration rests on the proven wider thermodynamic stability of CO₂ hydrate compared to methane hydrate [3]. To accurately measure exchange rates, efficiency, and the structural integrity of the host sediment, researchers require a well-defined starting material. Pure, synthetic methane hydrate serves as the essential control sample in these experiments. Procurement of methane hydrate with a known and documented structure (e.g., predominantly sI) is therefore critical for isolating the effects of the exchange process itself.

Fundamental Thermodynamic and Crystallographic Studies

The well-characterized sI-to-sII phase transition in pure methane hydrate at 26.7°C [4] serves as an important benchmark for calibrating high-pressure, low-temperature experimental apparatus (e.g., differential scanning calorimeters, X-ray diffractometers) and for validating molecular dynamics simulations. Researchers developing new equations of state or studying guest-host interactions in clathrates require a material with precisely known phase boundaries. This application demands the highest purity methane hydrate to avoid phase behavior alterations caused by other guest molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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